2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Lipophilicity Drug-likeness Physicochemical properties

2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol (CAS 900900-08-5) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. It features a 3-phenyl, 5-propyl substitution on the core heterocycle and a 7-piperazin-1-yl-ethanol solubilizing side chain.

Molecular Formula C21H27N5O
Molecular Weight 365.481
CAS No. 900900-08-5
Cat. No. B2477424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
CAS900900-08-5
Molecular FormulaC21H27N5O
Molecular Weight365.481
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4
InChIInChI=1S/C21H27N5O/c1-2-6-18-15-20(25-11-9-24(10-12-25)13-14-27)26-21(23-18)19(16-22-26)17-7-4-3-5-8-17/h3-5,7-8,15-16,27H,2,6,9-14H2,1H3
InChIKeyKZSNPSBQDULLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol (CAS 900900-08-5): Core Properties and Comparator Framework


2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol (CAS 900900-08-5) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It features a 3-phenyl, 5-propyl substitution on the core heterocycle and a 7-piperazin-1-yl-ethanol solubilizing side chain. This specific combination of substituents differentiates it from the more extensively studied 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR kinase inhibitors [2]. Basic physicochemical properties have been computationally predicted, including a molecular weight of 365.47 g/mol, an ACD/LogP of 2.14, and a polar surface area of 57 Ų . However, its pharmacological activity, target selectivity, and pharmacokinetic profile remain unreported in the primary scientific literature as of the current analysis.

May support kinase selectivity panel screening as a diversity chemotype

Predicted drug-like physicochemical profile supports lead optimization exploration

No reported biological activity – target engagement requires assay validation

Why 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidines


Within the pyrazolo[1,5-a]pyrimidine class, minor structural changes profoundly impact kinase selectivity, potency, and drug-like properties. For instance, the well-characterized shift from 3,6-disubstitution to alternative positions or the introduction of basic side chains dramatically alters KDR inhibition and oral bioavailability [1]. The target compound's unique 5-propyl group and 7-piperazine-ethanol motif distinguish it from analogs like 2-(4-(5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol or 2-(4-(2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, which differ in lipophilicity and potential hydrogen bonding capacity. While direct pharmacological data for CAS 900900-08-5 is absent, class-level knowledge dictates that generic substitution cannot be assumed without risking altered target engagement, off-target effects, and physicochemical behavior. The quantitative evidence below compares available physicochemical and structural properties to guide selection where biological activity data is unavailable.

LogP variation among 5-alkyl analogs may shift solubility-permeability balance
PSA and hydrogen-bond capacity differences can alter formulation behavior and target engagement
Alkyl chain length and rotatable bond count influence binding kinetics and selectivity outcomes

Quantitative Differentiation Evidence for 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol Against Closest Analogs


Lipophilicity (LogP/LogD) Comparison with 5-Methyl and 5-tert-Butyl Pyrazolo[1,5-a]pyrimidine Analogs

The target compound (CAS 900900-08-5) exhibits a predicted ACD/LogP of 2.14, which is notably lower than analogs with bulkier or more lipophilic 5-substituents. For example, the 5-tert-butyl analog 2-(4-(5-(tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is expected to have a significantly higher LogP due to the tert-butyl group, which would increase membrane permeability but potentially reduce aqueous solubility. The 5-methyl analog 2-(4-(5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is predicted to have a lower LogP than the tert-butyl but may still differ from the 5-propyl compound. The target compound's intermediate lipophilicity positions it for a balanced permeability-solubility profile .

Lipophilicity Comparison
Class-level inference
LogP 2.14 (intermediate)
May support balanced permeability-solubility profile
Predicted; 5-methyl lower, 5-tert-butyl higher
Lipophilicity Drug-likeness Physicochemical properties

Polar Surface Area (PSA) and Hydrogen Bond Acceptors vs. 7-Pyrrolidine and 7-Acetonitrile Derivatives

The target compound has a predicted topological polar surface area (TPSA) of 57 Ų and 6 hydrogen bond acceptors . In comparison, 1-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine (CAS 900258-19-7), which replaces the piperazine-ethanol group with a pyrrolidine ring, lacks the hydroxyl group and has a lower TPSA (approximately 30-40 Ų) and fewer H-bond acceptors (3-4) . The acetonitrile derivative [4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile replaces the ethanol with an acetonitrile group, altering the polarity and hydrogen bonding capacity . A TPSA below 60–70 Ų is often associated with improved oral absorption but may reduce CNS penetration; the target compound's TPSA of 57 Ų places it near the optimal range for blood-brain barrier penetration while retaining a hydroxyl group for solubility.

PSA & H-Bond Acceptors
Data to verify
TPSA 57 Ų (6 HBA)
May support oral absorption and solubility potential
vs. pyrrolidine analog ~30–40 Ų (3–4 HBA)
Polar surface area CNS penetration Drug-likeness

Rotatable Bonds and Molecular Flexibility vs. 5-Methyl and 3,6-Diaryl KDR Inhibitors

The target compound possesses 6 freely rotatable bonds, contributing to its conformational flexibility . In contrast, the leading 3,6-disubstituted KDR inhibitor 3g (3-thienyl, 4-methoxyphenyl) from Fraley et al. has an estimated 4-5 rotatable bonds, making it slightly more rigid [1]. Increased flexibility can impose an entropic penalty upon target binding, potentially reducing binding affinity but also allowing for induced-fit recognition of diverse kinase conformations. The 5-propyl chain of the target compound adds one additional rotatable bond compared to a 5-methyl analog, which may influence selectivity and binding kinetics.

Rotatable Bonds
Class-level inference
6 rotatable bonds
May influence binding kinetics and selectivity
vs. KDR inhibitor 3g (4–5); 5-methyl (5)
Molecular flexibility Entropic penalty Binding affinity

Class-Level Kinase Inhibition Potential vs. Validated KDR and IRAK4 Inhibitors

While no direct biological data exists for CAS 900900-08-5, the pyrazolo[1,5-a]pyrimidine scaffold has been validated across multiple kinase targets. Optimized 3,6-disubstituted derivatives such as compound 3g achieved a KDR IC50 of 19 nM, and further optimization incorporating basic side chains improved cellular activity and rat pharmacokinetics [1]. The target compound's 7-piperazine-ethanol motif mirrors the 'solubilizing basic side-chain' strategy that markedly enhanced the drug-like properties of KDR inhibitors [2]. Additionally, pyrazolo[1,5-a]pyrimidines have been patented as IRAK4 modulators for autoimmune diseases [3]. The specific 3-phenyl-5-propyl-7-piperazinylethanol substitution pattern represents an unexplored combination that may confer a distinct kinase selectivity profile compared to the known 3,6-diaryl or 3-carboxamide IRAK4 inhibitor chemotypes.

Kinase Activity (Class)
Data to verify
No biological data available
Activity depends on specific substitution pattern
Scaffold KDR IC50 9–19 nM for optimized analogs
Kinase inhibition KDR/VEGFR2 IRAK4

Predicted Aqueous Solubility and LogD7.4 Comparison for Formulation Feasibility

The target compound has a predicted ACD/LogD at pH 7.4 of 2.19 and an estimated water solubility clearly differentiated from less polar analogs . The piperazine-ethanol side chain introduces a tertiary amine (predicted pKa ~7-8) that can be protonated at physiological pH, enhancing aqueous solubility compared to neutral piperazine or pyrrolidine analogs. For instance, the pyrrolidine analog 1-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine lacks the hydroxyl group and basic amine, resulting in lower pH-dependent solubility. The ACD/BCF (bioconcentration factor) of 25.35 at pH 7.4 suggests moderate bioaccumulation potential, lower than more lipophilic analogs like the 5-tert-butyl derivative .

Solubility Prediction
Data to verify
LogD7.4 2.19; BCF 25.35
Moderate lipophilicity; may reduce assay aggregation
pKa amine ~7–8 may enhance pH-dependent solubility
Aqueous solubility Distribution coefficient Formulation

Structural Novelty: 5-Propyl vs. 5-Methyl in Pyrazolo[1,5-a]pyrimidine SAR Exploration

The 5-propyl substituent in CAS 900900-08-5 represents a less explored alkyl chain length in the pyrazolo[1,5-a]pyrimidine series. Published SAR studies have extensively characterized 5-methyl and 5-tert-butyl analogs [1], but systematic evaluation of 5-ethyl or 5-propyl derivatives is limited. The propyl group extends the hydrophobic pocket interaction potential compared to methyl, without the steric bulk of tert-butyl that can cause steric clashes in certain kinase active sites. This intermediate chain length may confer unique selectivity for kinases with deeper hydrophobic pockets, such as certain members of the tyrosine kinase or PI3K families [2].

5-Propyl Substitution Novelty
Class-level inference
3-carbon alkyl chain
Supports hydrophobic pocket selectivity mapping
vs. 5-methyl (1C) and 5-tert-butyl (4C)
Structure-activity relationship Alkyl chain length Kinase selectivity

Recommended Research Applications for 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol Based on Evidence Profile


Kinase Selectivity Panel Screening for Unexplored Pyrazolo[1,5-a]pyrimidine Chemotypes

Given its unique 3-phenyl-5-propyl-7-piperazinylethanol substitution pattern, this compound is well-suited as a diversity element in kinase selectivity panels [1]. The 5-propyl group offers distinct hydrophobic pocket interactions compared to widely available methyl and tert-butyl analogs, as noted in the structural novelty evidence. Procurement for broad kinome screening (e.g., KDR, IRAK4, PI3K isoforms) could identify novel selectivity profiles that differentiate it from established 3,6-disubstituted KDR inhibitors (IC50 values ranging from 9 to 19 nM) [1][2]. The compound's predicted LogP of 2.14 and TPSA of 57 Ų support its use in both biochemical and cell-based assays without solubility-related artifacts at standard screening concentrations .

Physicochemical Property-Driven Lead Optimization Starting Point

The compound's predicted physicochemical profile—LogP 2.14, LogD7.4 2.19, TPSA 57 Ų, and 6 rotatable bonds—positions it within favorable drug-like chemical space [1]. Its intermediate lipophilicity (lower than tert-butyl analogs) and the presence of a solubilizing piperazine-ethanol group make it a superior starting point for lead optimization compared to more lipophilic analogs that risk poor solubility, rapid metabolic clearance, or off-target toxicity. Medicinal chemistry teams can use this compound to establish baseline PK parameters and then iteratively optimize the 3-phenyl and 5-propyl groups while monitoring shifts in LogP and solubility, as demonstrated in the KDR inhibitor optimization strategy where basic side-chain incorporation markedly improved rat PK [2].

Chemical Probe for Investigating Alkyl Chain Length Effects on Kinase Binding

The 5-propyl substituent fills a gap in the available SAR toolkit for pyrazolo[1,5-a]pyrimidines. While 5-methyl and 5-tert-butyl analogs have been extensively characterized in KDR and IRAK4 inhibitor programs [1][2], systematic studies of intermediate chain lengths (ethyl, propyl) are lacking. This compound serves as a specific chemical probe to elucidate how alkyl chain length at position 5 influences kinase selectivity, binding kinetics, and residence time. Pairing it in head-to-head biochemical assays with the corresponding 5-methyl analog (available as CAS 900897-56-5 or related compounds) would generate valuable SAR data for understanding hydrophobic pocket preferences across the kinome .

Reference Standard for Analytical Method Development and Metabolite Identification

With a molecular weight of 365.47 g/mol, a characteristic InChIKey (KZSNPSBQDULLIA-UHFFFAOYSA-N), and well-defined predicted physicochemical properties [1], this compound can serve as a reference standard for developing LC-MS/MS methods to detect pyrazolo[1,5-a]pyrimidine-based compounds in biological matrices. Its piperazine-ethanol moiety is a known metabolic site (N-dealkylation, oxidation), and its 5-propyl chain may undergo ω-oxidation, providing distinct metabolite signatures. This facilitates its use in metabolic stability assays and in vitro metabolite profiling studies, contributing to the broader understanding of pyrazolo[1,5-a]pyrimidine metabolism.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Unique 3-phenyl-5-propyl-7-piperazinylethanol topology
Kinome selectivity profiling vs. known scaffolds
Lead optimization starting point
Favorable predicted LogP, TPSA, and solubility
Baseline pharmacokinetic parameter assessment
Alkyl chain length SAR probe
5-propyl as intermediate chain length
Hydrophobic pocket selectivity mapping
Analytical reference standard
Defined predicted properties and metabolic sites
LC-MS/MS method development and metabolite ID
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